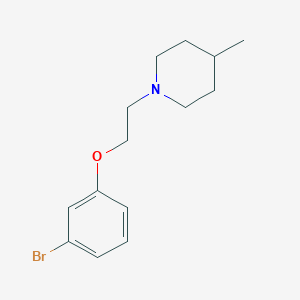![molecular formula C16H14O4 B3266853 3-[(3-Formylphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 438218-17-8](/img/structure/B3266853.png)
3-[(3-Formylphenoxy)methyl]-4-methoxybenzaldehyde
Übersicht
Beschreibung
3-[(3-Formylphenoxy)methyl]-4-methoxybenzaldehyde is a chemical compound that has gained importance in scientific research due to its potential applications in the field of medicine. This compound is also known by the name of 'FMBA' and has been studied for its unique properties and effects on biological systems.
Wissenschaftliche Forschungsanwendungen
FMBA has been studied extensively for its potential applications in the field of medicine. It has been found to have anticancer, antimicrobial, and anti-inflammatory properties. FMBA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to be effective against bacterial and fungal infections. FMBA has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
Wirkmechanismus
The mechanism of action of FMBA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. FMBA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting COX-2, FMBA may reduce inflammation and pain. FMBA has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, FMBA may alter the expression of genes involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
FMBA has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). FMBA has also been found to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). FMBA has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
FMBA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a wide range of conditions. FMBA has been used in various in vitro and in vivo experiments to study its effects on biological systems. However, there are also some limitations to using FMBA in lab experiments. It has been reported to have low solubility in aqueous solutions, which may limit its use in certain experiments. FMBA has also been found to be cytotoxic at high concentrations, which may limit its use in some cell-based assays.
Zukünftige Richtungen
There are several future directions for research on FMBA. One area of interest is the development of FMBA derivatives with improved pharmacological properties. Another area of interest is the investigation of the molecular targets of FMBA and its mechanism of action. Further studies are needed to fully understand the effects of FMBA on biological systems and to explore its potential applications in the treatment of various diseases.
Eigenschaften
IUPAC Name |
3-[(3-formylphenoxy)methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-16-6-5-13(10-18)7-14(16)11-20-15-4-2-3-12(8-15)9-17/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVIFBBMBQXKEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101233243 | |
| Record name | 3-[(3-Formylphenoxy)methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101233243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Formylphenoxy)methyl]-4-methoxybenzaldehyde | |
CAS RN |
438218-17-8 | |
| Record name | 3-[(3-Formylphenoxy)methyl]-4-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438218-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(3-Formylphenoxy)methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101233243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-(4-methylbenzoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-amine](/img/structure/B3266810.png)

![5-(3,5-Dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole](/img/structure/B3266823.png)




![3-[(3-Bromophenoxy)methyl]benzohydrazide](/img/structure/B3266863.png)